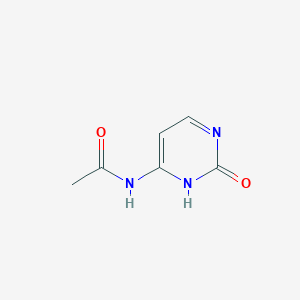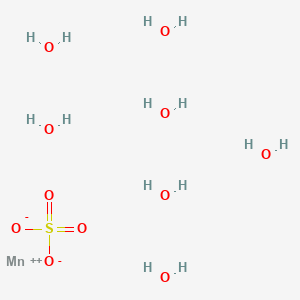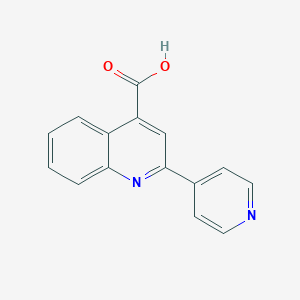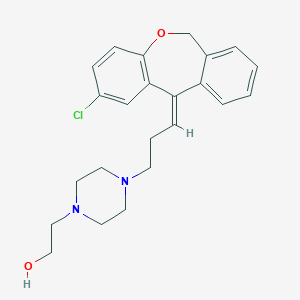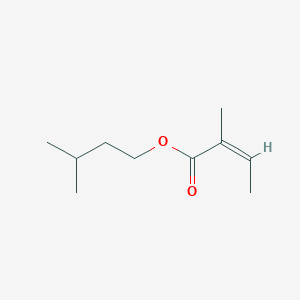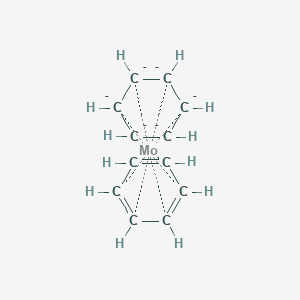![molecular formula C10H19ClO2 B085234 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- CAS No. 13129-60-7](/img/structure/B85234.png)
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-
Overview
Description
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the pyran family and has a molecular formula of C12H21ClO2. In
Mechanism Of Action
The mechanism of action of 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- is not fully understood. However, it is believed that this compound interacts with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, mood, appetite, and sleep.
Biochemical And Physiological Effects
Studies have shown that 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- has various biochemical and physiological effects on the body. This compound has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- in lab experiments is its ease of synthesis. This compound can be synthesized in good yields using simple and readily available starting materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research and development of 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-. One of the main areas of focus is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, chronic pain, and neurological disorders. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its interactions with the endocannabinoid system.
Scientific Research Applications
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the fields of medicinal chemistry, organic synthesis, and material science.
properties
CAS RN |
13129-60-7 |
|---|---|
Product Name |
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- |
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-(5-chloropentoxy)oxane |
InChI |
InChI=1S/C10H19ClO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 |
InChI Key |
WLHOOFDTKPBKIY-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCl |
Canonical SMILES |
C1CCOC(C1)OCCCCCCl |
Other CAS RN |
13129-60-7 |
synonyms |
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

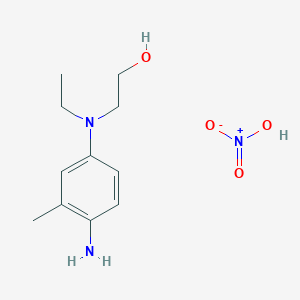
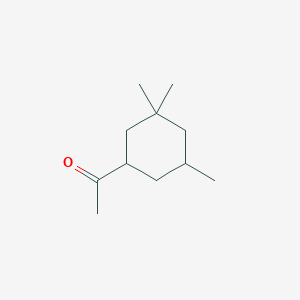
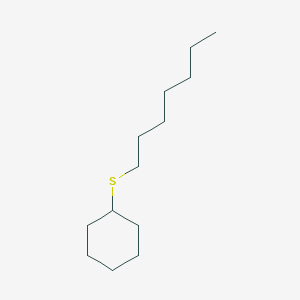
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
